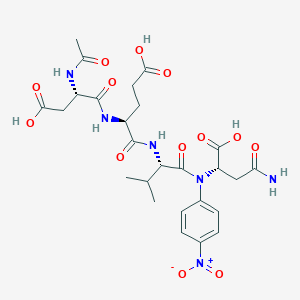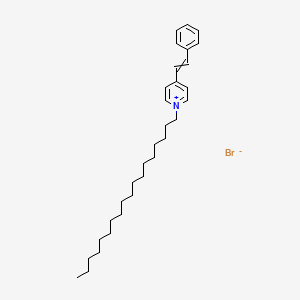
N-((2R,3R,4R,5S,6R)-5-(((2S,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide
概要
説明
準備方法
合成経路と反応条件
キトデキストリンは、通常、キチンの部分加水分解によって合成されます。このプロセスでは、キチンの長いポリマー鎖を短いオリゴ糖に分解します。加水分解は、酸、酵素、またはその両方の組み合わせを使用して行うことができます。酵素加水分解は、その特異性と穏やかな反応条件により、得られるキトデキストリンの完全性を維持するのに役立つため、多くの場合好まれます。
工業生産方法
キトデキストリンの工業生産には、エビやカニの殻などの天然資源からのキチンの抽出が含まれます。その後、キチンを脱アセチル化してキトサンを生成し、続いて制御された加水分解を行ってキトデキストリンを生成します。このプロセスは、さまざまな用途に合わせて、特定の重合度を持つキトデキストリンを生成するように最適化できます。
化学反応の分析
反応の種類
キトデキストリンは、以下を含むさまざまな化学反応を起こします。
酸化: キトデキストリンは、カルボキシル基やアルデヒド基などの官能基を導入するために酸化することができ、反応性と溶解性を高めます。
還元: 還元反応を使用して、キトデキストリンの官能基を修飾し、生物学的活性を変更することができます。
置換: キトデキストリンは、官能基が他の基と置換される置換反応を起こすことができ、その特性をカスタマイズすることができます。
一般的な試薬と条件
酸化剤: 過ヨウ素酸ナトリウムと過酸化水素は、酸化反応に一般的に使用されます。
還元剤: 水素化ホウ素ナトリウムは、還元反応によく使用されます。
置換剤: さまざまなアルキル化剤やアシル化剤を置換反応に使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により、カルボキシル基またはアルデヒド基を持つキトデキストリンが生成される可能性がありますが、置換により、さまざまな官能基を導入することができ、さまざまな用途向けのキトデキストリンの汎用性を高めます。
科学研究への応用
キトデキストリンは、以下を含む科学研究で幅広い用途があります。
化学: さまざまな化学反応における触媒や安定剤として使用されます。
生物学: 細胞膜の研究と薬物送達のための担体として使用されます。
医学: 疎水性薬物と包接複合体を形成する能力があるため、薬物送達システムの開発に使用され、薬物の溶解性と安定性を高めます。
産業: 食品業界では安定剤として、農業では農薬や肥料の担体として使用されます。
科学的研究の応用
Chitodextrins have a wide range of applications in scientific research, including:
Chemistry: Used as catalysts and stabilizers in various chemical reactions.
Biology: Employed in the study of cell membranes and as carriers for drug delivery.
Medicine: Utilized in the development of drug delivery systems due to their ability to form inclusion complexes with hydrophobic drugs, enhancing their solubility and stability.
Industry: Applied in the food industry as stabilizers and in agriculture as carriers for pesticides and fertilizers.
作用機序
キトデキストリンが作用を発揮するメカニズムは、主に他の分子との包接複合体の形成によるものです。キトデキストリンの疎水性内部により、疎水性化合物をカプセル化することができます。一方、親水性外部は水性環境での溶解性を確保します。この特性は、薬物送達に特に役立ち、キトデキストリンは疎水性薬物の溶解性と安定性を高め、体内の輸送と放出を促進することができます。
類似の化合物との比較
キトデキストリンは、シクロデキストリンなど、他のオリゴ糖に似ています。シクロデキストリンも、グリコシド結合で結合したグルコース単位で構成されています。キトデキストリンはキチンから誘導され、β-(1,4)-結合していますが、シクロデキストリンはデンプンから誘導され、α-(1,4)-結合をしています。結合タイプのこの違いにより、キトデキストリンには、より強い水素結合を形成する能力や、熱安定性の向上など、独特の特性が与えられます。
類似の化合物
シクロデキストリン: α-(1,4)-結合したグルコース単位で構成され、薬物送達や食品業界で使用されています。
キトサン: キチンの脱アセチル化によって誘導され、生体医用材料や水処理に使用されています。
デキストリン: デンプンから誘導され、接着剤や食品加工に使用されています。
キトデキストリンは、キチンからの独自の起源と特定のβ-(1,4)-結合によって際立っており、独特の物理的および化学的特性を与えています。
類似化合物との比較
Chitodextrins are similar to other oligosaccharides such as cyclodextrins, which are also composed of glucose units linked by glycosidic bonds. chitodextrins are derived from chitin and have β-(1,4)-linkages, whereas cyclodextrins are derived from starch and have α-(1,4)-linkages. This difference in linkage type imparts unique properties to chitodextrins, such as their ability to form stronger hydrogen bonds and their higher thermal stability.
Similar Compounds
Cyclodextrins: Composed of α-(1,4)-linked glucose units, used in drug delivery and food industries.
Chitosan: Derived from chitin through deacetylation, used in biomedical applications and water treatment.
Dextrins: Derived from starch, used as adhesives and in food processing.
Chitodextrins stand out due to their unique origin from chitin and their specific β-(1,4)-linkages, which confer distinct physical and chemical properties.
特性
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O11/c1-5(21)17-9-13(25)14(8(4-20)27-15(9)26)29-16-10(18-6(2)22)12(24)11(23)7(3-19)28-16/h7-16,19-20,23-26H,3-4H2,1-2H3,(H,17,21)(H,18,22)/t7-,8-,9-,10-,11-,12-,13-,14-,15-,16+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOJPCSDOXYJJF-KSKNGZLJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801121924 | |
| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35991-83-4, 35061-50-8 | |
| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35991-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-acetyl-beta-D-glucosaminyl-(1->4)-N-acetyl-beta-D-glucosamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03013 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(Acetylamino)-4-O-[2-(acetylamino)-2-deoxy-β-D-glucopyranosyl]-2-deoxy-β-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801121924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Diacetylchitobiose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[6-[[2-[5-[5-[6-Hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid](/img/structure/B8058239.png)






![2-Methyl-4H-cyclopenta[l]phenanthrene](/img/structure/B8058280.png)
![5-amino-6-({2-amino-6-[(4-{[6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy}-5-(hydroxymethyl)oxolan-2-yl)oxy]cyclohexyl}oxy)-2-(hydroxymethyl)oxane-3,4-diol](/img/structure/B8058288.png)
![(2S)-4-[2-[(2S)-2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B8058295.png)



